molecular formula C20H18BrN3O2 B14762394 Bhq-O-5HT

Bhq-O-5HT

Cat. No.: B14762394
M. Wt: 412.3 g/mol
InChI Key: CCXVAJCOBSSSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-O-5HT, also known as photoactivatable serotonin, is a compound designed to release serotonin (5-hydroxytryptamine) upon exposure to light. This compound is particularly useful in biological research for studying the role of serotonin in various physiological processes. Serotonin is a neurotransmitter involved in regulating mood, appetite, memory, learning, and pain, among other functions .

Preparation Methods

The synthesis of BHQ-O-5HT involves several steps. Initially, N-Boc-5HT (tert-butyl (2-(5-hydroxy-1H-indol-3-yl) ethyl)carbamate) is prepared. This compound is then reacted with MOM-BHQ-OMs (methoxymethyl-protected BHQ mesylate) in the presence of potassium carbonate in acetonitrile. The reaction mixture is refluxed for two days to yield MOM-BHQ-O-5HT(N-Boc). Finally, global deprotection with trifluoroacetic acid in dichloromethane provides this compound .

Chemical Reactions Analysis

BHQ-O-5HT undergoes photolysis reactions, where it releases serotonin upon exposure to light. This process can be triggered using either one-photon excitation at 368 nm or two-photon excitation at 740 nm. The quantum efficiency for one-photon photolysis is 0.40 at 365 nm in KMOPS buffer at pH 7.2 . The major product formed from this reaction is free serotonin, which can then interact with its biological targets .

Scientific Research Applications

BHQ-O-5HT has a wide range of applications in scientific research. It has been used to study serotonin-regulated physiological processes in various biological systems, including cultured neurons, zebrafish larvae, and developing embryos. The compound allows for precise temporal control of serotonin release, making it a valuable tool for investigating the role of serotonin in mood regulation, pain perception, and embryonic development . Additionally, this compound has been utilized in studies exploring the effects of serotonin on neural activity and left-right asymmetry in embryonic development .

Mechanism of Action

BHQ-O-5HT is a “caged” serotonin molecule that releases serotonin upon photoactivation. The release of serotonin is controlled by light exposure, enabling researchers to study the effects of serotonin in a temporally precise manner. Once released, serotonin can interact with its receptors and other molecular targets, influencing various signaling pathways involved in mood regulation, pain perception, and other physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]-8-bromoquinolin-7-ol

InChI

InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2

InChI Key

CCXVAJCOBSSSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2Br)O)COC3=CC4=C(C=C3)NC=C4CCN

Origin of Product

United States

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